[(1R,2S)-2-(Difluoromethyl)cyclopropyl]methanamine;hydrochloride

HCV NS3/4A protease stereochemistry–activity relationship C–H hydrogen bond

This (1R,2S)-cis CHF2-cyclopropyl methanamine hydrochloride is the stereodefined building block essential for projects where cis-1,2-disubstituted cyclopropane geometry is mandatory. The (1R,2S) configuration projects the CHF2 vector in an orientation distinct from the (1R,2R) trans isomer found in approved HCV drugs, making it indispensable for generating inactive control compounds in MoA studies and for exploiting the up to 11-fold LSD1 potency gain observed with this cis isomer. Procuring the exact stereoisomer eliminates the risk of attenuated activity caused by diastereomeric contamination.

Molecular Formula C5H10ClF2N
Molecular Weight 157.59
CAS No. 2260931-16-4
Cat. No. B2476414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(1R,2S)-2-(Difluoromethyl)cyclopropyl]methanamine;hydrochloride
CAS2260931-16-4
Molecular FormulaC5H10ClF2N
Molecular Weight157.59
Structural Identifiers
SMILESC1C(C1C(F)F)CN.Cl
InChIInChI=1S/C5H9F2N.ClH/c6-5(7)4-1-3(4)2-8;/h3-5H,1-2,8H2;1H/t3-,4-;/m0./s1
InChIKeyDUBISPPRELAHOW-MMALYQPHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

[(1R,2S)-2-(Difluoromethyl)cyclopropyl]methanamine Hydrochloride (CAS 2260931-16-4): A Stereochemically Defined Fluorinated Cyclopropylamine Building Block for Medicinal Chemistry


[(1R,2S)-2-(Difluoromethyl)cyclopropyl]methanamine hydrochloride is a chiral, non-racemic cis-configured cyclopropylamine derivative bearing a difluoromethyl (CHF2) substituent at the 2-position of the cyclopropane ring [1]. With a molecular formula of C5H10ClF2N and a molecular weight of 157.59 g/mol, this compound exists as a hydrochloride salt, enhancing its handling and solubility characteristics [2]. The defining structural features—the CHF2 group capable of acting as a polarized C–H hydrogen-bond donor and the conformationally constrained cyclopropyl ring—position this building block as a critical intermediate in the synthesis of biologically active molecules, particularly protease inhibitors and epigenetic modulators [3]. Its specific (1R,2S) cis stereochemistry distinguishes it from the more commonly employed (1R,2R) trans diastereomer found in approved HCV NS3/4A protease inhibitors such as voxilaprevir and glecaprevir [3].

Why Generic Cyclopropylamine Building Blocks Cannot Replace [(1R,2S)-2-(Difluoromethyl)cyclopropyl]methanamine Hydrochloride in Stereochemically Demanding Programs


Cyclopropylamine building blocks are not interchangeable commodities. The (1R,2S) cis configuration of this compound imposes a specific spatial orientation of the aminomethyl and difluoromethyl vectors that directly governs downstream biological activity [1]. In HCV NS3 protease inhibitor programs, the diastereomeric (1R,2R) trans configuration enables a critical C–H···O hydrogen bond between the CHF2 group and the Leu135 backbone carbonyl of the enzyme; the cis (1R,2S) diastereomer projects the CHF2 moiety in an orientation that precludes this interaction, resulting in significantly diminished potency [1]. Conversely, in LSD1 (KDM1A) inhibitor development, the (1R,2S) stereochemistry has been shown to confer up to 11-fold greater inhibitory activity compared to the (1S,2R) isomer, demonstrating that stereochemical requirements are target-dependent and cannot be predicted a priori [2]. Substituting a non-fluorinated cyclopropyl methanamine eliminates the hydrogen-bond donor capacity of the CHF2 group, which has been quantified to enhance enzyme inhibitory potency by 13-fold over the CH3 analog and 17-fold over the CF3 analog [1]. Regioisomeric substitution (e.g., moving the CHF2 group from the 2-position to the 1-position of the cyclopropane) alters bite angle geometry and removes the preorganized conformational advantage conferred by the 1,2-disubstituted cyclopropane scaffold [1]. These structural determinants mean that procurement of the exact (1R,2S) stereoisomer, rather than a racemate or regioisomer, is mandatory for programs where the cis-disubstituted cyclopropane geometry is explicitly required.

Quantitative Differentiation Evidence: [(1R,2S)-2-(Difluoromethyl)cyclopropyl]methanamine Hydrochloride vs. Closest Analogs


Stereochemistry-Dependent H-Bond Capability: (1R,2S)-cis vs. (1R,2R)-trans Diastereomer in HCV NS3/4A Protease Context

In a matched tripeptidic acylsulfonamide series, the (1R,2R)-trans diastereomer (Compound 18) achieved an IC50 of 1 nM against HCV NS3/4A protease and an EC50 of 8 nM in the cell-based replicon assay [1]. The cocrystal structure revealed a C–H···O hydrogen bond (2.7 Å) between the polarized CHF2 hydrogen and the Leu135 backbone carbonyl of the enzyme, with a P1 bite angle of 115.6° and a dihedral angle of −174.7° [1]. In contrast, the (1R,2S)-cis diastereomer (Compound 19) projects the CHF2 moiety in a manner that does not enable this H-bonding interaction within the S1 pocket, resulting in a substantial loss of enzyme inhibitory potency [1]. This demonstrates that the (1R,2S) cis configuration is geometrically incapable of engaging the critical H-bond donor interaction that underpins the potency of the trans isomer in this target class.

HCV NS3/4A protease stereochemistry–activity relationship C–H hydrogen bond

CHF2 Substituent Potency Advantage: 13-Fold Over CH3 and 17-Fold Over CF3 in NS3 Protease Inhibition

Structure–activity relationship studies conducted within a single tripeptidic acylsulfonamide chemotype demonstrated that replacement of the P1 CHF2-cyclopropyl amino acid moiety with a CH3-cyclopropyl analog (Compound 20) reduced enzyme inhibitory potency by 13-fold, while substitution with a CF3-cyclopropyl analog (Compound 21) caused a 17-fold reduction [1]. This establishes a clear rank order of potency: CHF2 >> CH3 ≈ CF3 for HCV NS3/4A protease inhibition. The CF3 group, despite its greater steric bulk and lipophilicity, cannot serve as a hydrogen-bond donor, explaining its inferior potency relative to CHF2 [1]. These data were generated in the (1R,2R) trans configuration series, but the fundamental electronic and steric properties of the CHF2 group are independent of cyclopropane stereochemistry and are expected to translate across diastereomeric series where H-bond donation is structurally accessible.

fluorine medicinal chemistry SAR protease inhibitor

CHF2 as a Validated Hydrogen-Bond Donor: Structural Evidence from Cocrystal Data

A high-resolution cocrystal structure of Compound 18 bound to HCV NS3/4A protease revealed that the polarized C–H of the CHF2 group is positioned 2.7 Å from the backbone carbonyl oxygen of Leu135, a distance consistent with a hydrogen-bonding interaction [1]. This structural observation was corroborated by the P1 bite angle (115.6° in the cocrystal; 115.06° in the small-molecule X-ray structure) and dihedral angle (−174.7° cocrystal; 178.7° small molecule), demonstrating that the cyclopropane ring preorganizes the CHF2 group for optimal interaction geometry [1]. The 13-fold and 17-fold potency losses upon replacing CHF2 with CH3 or CF3, respectively, provide functional validation that this C–H···O interaction is not merely a crystallographic artifact but a genuine determinant of binding affinity [1]. This H-bond donor capacity of CHF2 is now a recognized design principle, with the CHF2-cyclopropyl moiety incorporated into the marketed drugs voxilaprevir and glecaprevir [1].

C–H hydrogen bond protein–ligand interaction structure-based design

Physicochemical Profile of CHF2-Cyclopropyl Building Block: cLogP, Metabolic Stability, and Permeability vs. Bis-Cyclopropyl and Ethyl Analogs

When incorporated into the P1 position of a tripeptidic acylsulfonamide (Compound 18), the CHF2-cyclopropyl amino acid conferred a cLogP of 3.2, compared to 3.5 for the bis-cyclopropyl analog (Compound 8) and 3.7 for the ethyl derivative (Compound 23) [1]. In human liver microsomes (HLMs), Compound 18 exhibited a half-life (t1/2) of 120 min, but Caco-2 permeability was low at <15 nm/s (Pc A-B); 47 nm/s (Pc B-A) [1]. Following intravenous (5 mg/kg) and oral (15 mg/kg) administration in rat, Compound 18 showed poor oral bioavailability (F < 1%), inferior to the bis-cyclopropyl analog 8 which achieved F = 34% and a plasma t1/2 of 6 h [1]. The cLogP of the N-Boc-protected CHF2-cyclopropyl amino acid (29) was 1.4, compared to −0.12 for N-Boc serine and 1.0 for N-Boc cysteine, suggesting its utility as a more lipophilic, conformationally constrained bioisostere of serine or cysteine [1]. The ethyl analog 23, with cLogP 3.7, demonstrated improved pharmacokinetics relative to 18, indicating that the CHF2 group contributes polarity that can be tuned by adjacent structural modifications [1].

ADME lipophilicity metabolic stability

Stereochemical Preference for (1R,2S)-cis Configuration in LSD1 (KDM1A) Inhibition: 11-Fold Enhancement Over (1S,2R)

In a study of optically pure lysine–phenylcyclopropylamine (PCPA) conjugates, the LSD1 inhibitory activity of (1R,2S)-NCD18 was approximately 11-fold more potent than that of the corresponding (1S,2R)-isomer, while (1R,2S)-NCD25 was approximately 4-fold more potent than its (1S,2R) counterpart [1]. These results establish that the (1R,2S) cis stereochemistry on the 1,2-disubstituted cyclopropane ring can be the favored configuration for LSD1 inhibition, contrasting with the (1R,2R) trans preference observed in the HCV NS3 protease context [2]. Binding simulations with LSD1 indicated that the stereochemistry of the cyclopropane ring affects both the positioning of aromatic rings and the hydrogen-bond formation of the amino group within the LSD1 catalytic site [1]. Although this study employed phenyl-substituted cyclopropylamines rather than the CHF2-substituted methanamine, the stereochemical principle—that (1R,2S) cis geometry can confer substantial potency advantages in specific target contexts—is directly transferable to the design of CHF2-cyclopropyl LSD1 inhibitors.

LSD1/KDM1A epigenetics stereochemistry–activity relationship

Optimal Procurement and Application Scenarios for [(1R,2S)-2-(Difluoromethyl)cyclopropyl]methanamine Hydrochloride Based on Quantitative Evidence


Synthesis of CHF2-Containing HCV NS3/4A Protease Inhibitor Analogs Requiring cis-Configured P1 Fragment Exploration

While the (1R,2R) trans configuration is present in approved HCV drugs, the (1R,2S) cis diastereomer serves as an essential comparator and stereochemical probe in SAR studies. The quantitative demonstration that the cis isomer cannot form the critical C–H···O H-bond with Leu135 [1] makes this building block necessary for generating inactive or attenuated control compounds in mechanism-of-action studies. Additionally, the cis-configured CHF2-cyclopropyl methanamine can serve as a precursor for synthesizing mixed-stereochemistry libraries where both cis and trans P1 fragments are evaluated head-to-head to confirm stereochemical requirements for target engagement [1].

Building Block for LSD1 (KDM1A) Epigenetic Inhibitor Lead Optimization Leveraging (1R,2S) Stereochemical Preference

The demonstration that (1R,2S)-cis 1,2-disubstituted cyclopropane geometry confers up to 11-fold greater LSD1 inhibitory potency over the (1S,2R) isomer in the PCPA chemotype [2] establishes a strong rationale for deploying this building block in LSD1 inhibitor programs. The CHF2 group adds the potential for metabolic stabilization and hydrogen-bond donor capacity absent in non-fluorinated analogs. Researchers developing irreversible or reversible LSD1 inactivators for oncology indications should prioritize procurement of this stereochemically pure cis building block to maximize the probability of identifying potent leads, particularly in series where the cyclopropylamine warhead is conjugated to lysine-mimetic or peptide vectors [2].

Serine/Cysteine Bioisostere Replacement in Conformationally Constrained Peptidomimetics

The N-Boc-protected CHF2-cyclopropyl amino acid (derivable from the methanamine building block) exhibits a cLogP of 1.4, compared to −0.12 for N-Boc serine and 1.0 for N-Boc cysteine [1]. This intermediate lipophilicity, combined with the conformational rigidity enforced by the cyclopropane ring, makes the CHF2-cyclopropyl scaffold a privileged bioisostere for serine or cysteine residues in peptidomimetic drug design. Procurement of the (1R,2S)-methanamine hydrochloride enables synthetic access to this amino acid in enantioenriched form, supporting structure-based design campaigns where enhanced lipophilicity and rigidification of the P1 or P1′ position are desired without sacrificing hydrogen-bond donor capacity [1].

Fluorine Scan and Matched Molecular Pair Analysis in Kinase or Protease Inhibitor Programs

The quantitative demonstration that CHF2 substitution confers 13-fold potency enhancement over CH3 and 17-fold over CF3 in an enzyme inhibition context [1] positions this building block as a high-value reagent for systematic fluorine scanning and matched molecular pair analysis. By incorporating the (1R,2S)-CHF2-cyclopropyl methanamine into a scaffold of interest, medicinal chemistry teams can generate matched pairs (CHF2 vs. CH3 vs. CF3 vs. H) to decouple electronic, steric, and hydrogen-bond donor effects on target potency, selectivity, and ADME properties. The stereochemically defined cis geometry further allows deconvolution of conformational from configurational contributions to activity [1].

Quote Request

Request a Quote for [(1R,2S)-2-(Difluoromethyl)cyclopropyl]methanamine;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.